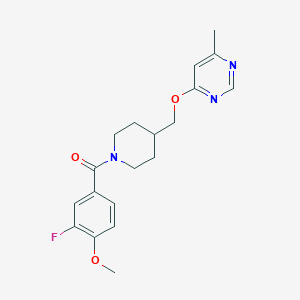
(3-Fluoro-4-methoxyphenyl)(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Fluoro-4-methoxyphenyl)(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H22FN3O3 and its molecular weight is 359.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Analysis
The compound (3-Fluoro-4-methoxyphenyl)(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone has been explored in the synthesis of novel chemical entities with potential therapeutic applications. For instance, a study developed a dipolar cycloaddition reaction to access P2X7 antagonists, including derivatives similar in structure to the compound , for the treatment of mood disorders. These compounds demonstrated robust receptor occupancy and solubility, with one advancing to phase I clinical trials (Chrovian et al., 2018).
Structural and Molecular Characterization
Research has also focused on the structural characterization and analysis of similar compounds. For example, a novel bioactive heterocycle was synthesized and its antiproliferative activity evaluated. The compound's molecular structure was stabilized by inter and intra-molecular hydrogen bonds, with its stability and interactions analyzed through Hirshfeld surface analysis (Prasad et al., 2018).
Pharmacological Applications
Further studies have investigated the pharmacological potential of related structures. For instance, derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors were synthesized, demonstrating enhanced 5-HT1A agonist activity, which could be beneficial for antidepressant applications (Vacher et al., 1999).
Advanced Chemical Synthesis Techniques
The compound's related structures have been used in advanced synthesis techniques. For instance, a method involving boric acid ester intermediates with benzene rings was developed, highlighting the compound's relevance in synthesizing intermediates for further chemical transformations (Huang et al., 2021).
properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-13-9-18(22-12-21-13)26-11-14-5-7-23(8-6-14)19(24)15-3-4-17(25-2)16(20)10-15/h3-4,9-10,12,14H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSFKVOJKUHZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

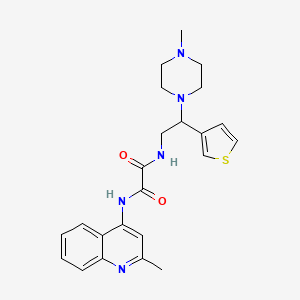
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2961781.png)
![4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2961782.png)
![1-(3,3-Dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2961783.png)
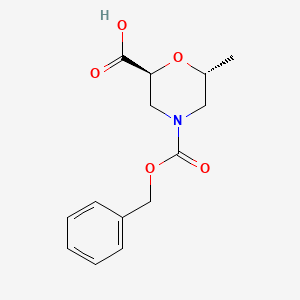
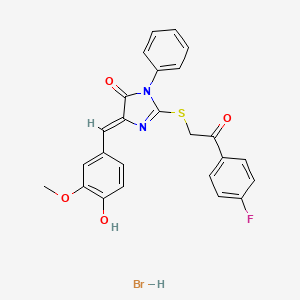
![2-(2-bromophenyl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2961786.png)
![6-[[4-(4-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2961787.png)
![2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2961791.png)
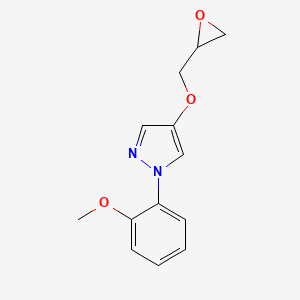

![N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2961797.png)

